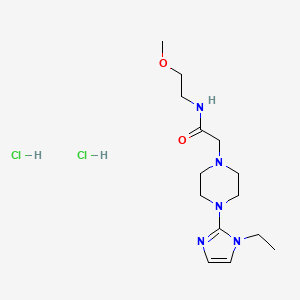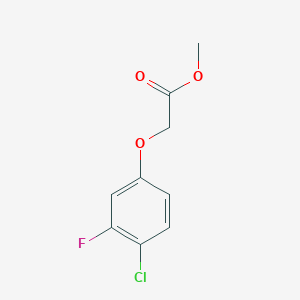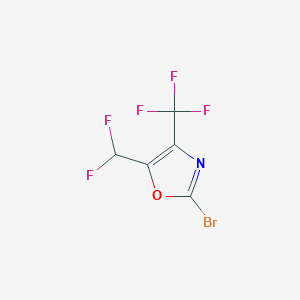![molecular formula C13H16BrN3O2 B2927249 5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097923-56-1](/img/structure/B2927249.png)
5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a useful research compound. Its molecular formula is C13H16BrN3O2 and its molecular weight is 326.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
- 5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine and similar compounds have been explored in various synthetic and reaction studies. For instance, 5- and 7-oxothiazolidino[3,2-a]pyrimidines were prepared, showing that bromination can occur under mild conditions and interact with secondary amines to produce cine-substituted products (Brown & Dyson, 1971).
Radiotherapeutic Applications in Cancer Treatment
- Halogen-substituted pyrimidines like 5-bromouracil are utilized as radiotherapeutic agents in cancer treatment. Their radiosensitizing activity is attributed to their reaction with electrons which produce highly reactive radicals. These reactions could occur in DNA labeled with such compounds (Kumar & Sevilla, 2017).
Photolyase Enzyme Function
- Cyclobutane pyrimidine dimers are major DNA photoproducts induced by UV radiation. Photolyases, containing FADH- and other chromophores, repair DNA by breaking the cyclobutane ring of these dimers, demonstrating the significance of pyrimidine derivatives in DNA repair mechanisms (Sancar, 1994).
DNA Synthesis Tracking and Mutagenic Effects
- Halogenated pyrimidine analogues like 5-bromo-2-deoxyuridine (BrdU) are used to tag dividing cells, aiding in the study of DNA synthesis and cellular division. These analogues, while useful in biomedical research, can also have mutagenic effects, highlighting the dual nature of such compounds (Yang, Hahn, & KERSEN‐BAX, 1970).
Antibacterial and Antinociceptive Effects
- Some pyrimidine derivatives demonstrate antibacterial and antinociceptive properties, indicating their potential in pharmaceutical applications beyond their traditional use in genetic material studies (Waheed et al., 2008).
作用機序
Pharmacokinetics
) suggests that it may have suitable properties for oral absorption and distribution throughout the body. The compound’s stability under normal storage conditions also suggests that it may have a reasonable half-life in the body, although this would need to be confirmed with pharmacokinetic studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is stable under normal storage conditions , suggesting that it may also be stable in various physiological environments.
特性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c14-10-6-15-13(16-7-10)19-11-4-5-17(8-11)12(18)9-2-1-3-9/h6-7,9,11H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCTVBNISWMTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)
![1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2927172.png)
![Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate](/img/structure/B2927173.png)

![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)


![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)
![5-Fluoro-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2927181.png)
![3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2927186.png)
![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)

